![molecular formula C19H16Cl2N4O2S2 B2859200 3,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-57-0](/img/structure/B2859200.png)
3,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzamide and thiadiazole parts of the molecule would contribute to its three-dimensional structure and properties .Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo various chemical reactions. For example, it could react with strong bases to form salts, or with dehydrating agents to form nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it might have a high melting point due to the presence of the benzamide and thiadiazole rings .Scientific Research Applications
Anticancer Activity
Compounds containing thiadiazole and benzamide groups, such as 3,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer activity. A study by Tiwari et al. (2017) detailed the synthesis of novel compounds with thiadiazole scaffolds coupled to benzamide groups, demonstrating promising in vitro anticancer activity against several human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. The most potent compounds exhibited activity comparable to the standard drug Adriamycin, suggesting their potential as anticancer agents. Molecular docking studies further supported their potential mechanism of action, and ADMET properties indicated good oral drug-like behavior (Tiwari et al., 2017).
Antimicrobial and Antifungal Agents
Research has also focused on the synthesis of benzamide derivatives bearing thiadiazole groups for potential antimicrobial and antifungal applications. For instance, Palkar et al. (2017) synthesized compounds that displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. This indicates their potential as non-toxic antimicrobial agents (Palkar et al., 2017).
Corrosion Inhibition
Another interesting application of benzothiazole derivatives, which share a similar chemical framework with the compound , is in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their effectiveness as corrosion inhibitors for carbon steel in a 1 M HCl solution. The study showed that these compounds provided significant protection against steel corrosion, demonstrating their potential as effective corrosion inhibitors. The adsorption of these inhibitors on steel surfaces is attributed to both physical and chemical interactions, as supported by experimental and quantum chemical calculations (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-10-3-11(2)5-15(4-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)12-6-13(20)8-14(21)7-12/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLSHBQOXQTXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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